4-(4-Ethoxycarbonylphenyl)picolinic acid
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Overview
Description
4-(4-Ethoxycarbonylphenyl)picolinic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of picolinic acid, featuring an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
Target of Action
The primary targets of 4-(4-Ethoxycarbonylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ZFPs. This results in the disruption of processes such as viral replication and packaging . It has been shown to exhibit antiviral activity in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
The exact role of 4-(4-Ethoxycarbonylphenyl)picolinic acid in biochemical reactions is not well-documented. As a derivative of picolinic acid, it may share some of its biochemical properties. Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects
Cellular Effects
Picolinic acid, from which it is derived, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Picolinic acid is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
Picolinic acid has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoic acid and picolinic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring and picolinic acid moiety can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: Features a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
4-(4-Ethoxycarbonylphenyl)picolinic acid is unique due to the presence of the ethoxycarbonyl group attached to the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
4-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-13(9-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJFZOXNPTBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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